

Spectroscopic Characterization of 2,7-Dimethylquinazolin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dimethylquinazolin-4(1H)-one

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This guide provides a detailed overview of the spectroscopic techniques used to characterize the heterocyclic compound **2,7-Dimethylquinazolin-4(1H)-one**. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to aid researchers and scientists in the identification and confirmation of this molecule.

Molecular Structure

2,7-Dimethylquinazolin-4(1H)-one is a substituted quinazolinone with the following structure:

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Caption: Chemical structure of **2,7-Dimethylquinazolin-4(1H)-one**.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **2,7- Dimethylquinazolin-4(1H)-one** based on the analysis of structurally similar compounds.



Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	N1-H
~7.9	Doublet	1H	H5
~7.4	Doublet	1H	H6
~7.1	Singlet	1H	Н8
~2.4	Singlet	3H	C7-CH₃
~2.3	Singlet	ЗН	C2-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~162	C4 (C=O)
~154	C2
~148	C8a
~138	C7
~134	C6
~127	C5
~120	C4a
~118	C8
~22	C2-CH₃
~21	C7-CH₃

Solvent: DMSO-d6



Table 3: Mass Spectrometry Data

Technique	Ion [M+H]+ (m/z)
Electrospray Ionization (ESI)	175.0866

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3200-3000	N-H stretch
3000-2850	C-H stretch (aromatic and aliphatic)
~1680	C=O stretch (amide)
~1610	C=N stretch
~1580, ~1480	C=C stretch (aromatic)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2,7-Dimethylquinazolin-4(1H)-one** is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key
 parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a
 good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is typically used, with a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.



Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
- Analysis: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is measured with high accuracy to confirm the elemental composition.

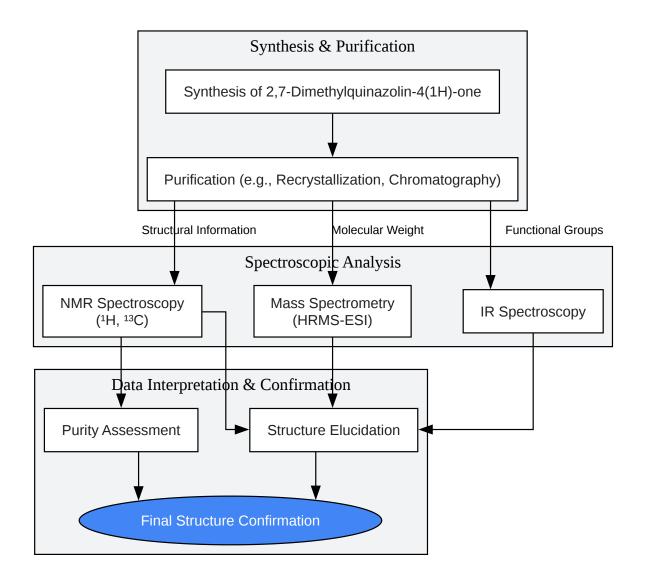
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like **2,7-Dimethylquinazolin-4(1H)-one**.





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Caption: Workflow for the synthesis and spectroscopic characterization.

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